molecular formula C16H13NO6 B6297510 1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate CAS No. 1993468-92-0

1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate

Cat. No. B6297510
M. Wt: 315.28 g/mol
InChI Key: FVKZPBKPZRXTKW-UHFFFAOYSA-N
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Description

1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate, also known as DIMP, is a bicyclic dicarboxylic acid ester with a wide range of applications in the field of scientific research. It has been used in various studies, ranging from biochemistry and physiology to pharmacology and toxicology. DIMP is a colorless and odorless solid that is soluble in water and organic solvents. It has a melting point of 154-156 °C, a boiling point of 285-287 °C, and a density of 1.29 g/cm3.

Scientific Research Applications

  • Synthesis Techniques :

    • Levin, Kaszyński, and Michl (2003) described a photochemical synthesis method for bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, an intermediate in producing compounds like 1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (Levin, Kaszyński, & Michl, 2003).
    • Paquette and Méndez-Andino (2001) synthesized bicyclo[1.1.1]pentane-1,3-dicarboxylate esters, showcasing their potential for further functionalization (Paquette & Méndez-Andino, 2001).
  • Chemical Properties and Functionalization :

    • Garlets et al. (2020) explored the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes, which are structurally related to the compound . This research provides insights into creating chiral substituted bicyclo[1.1.1]pentane derivatives (Garlets et al., 2020).
    • Meijere et al. (2007) worked on connecting photochromic units using a bicyclo[1.1.1]pentane fragment, which is relevant to the structural manipulation of similar compounds (Meijere et al., 2007).
  • Synthetic Chemistry Advances :

    • Kanazawa and Uchiyama (2018) reviewed recent advances in the synthetic chemistry of Bicyclo[1.1.1]pentane (BCP), discussing strategies for synthesizing unsymmetrically 1,3-difunctionalized BCP derivatives, relevant to compounds like 1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (Kanazawa & Uchiyama, 2018).

properties

IUPAC Name

3-O-(1,3-dioxoisoindol-2-yl) 1-O-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-22-13(20)15-6-16(7-15,8-15)14(21)23-17-11(18)9-4-2-3-5-10(9)12(17)19/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKZPBKPZRXTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Dioxoisoindolin-2-YL) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Reactant of Route 3
1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Reactant of Route 4
1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Reactant of Route 5
1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate

Citations

For This Compound
3
Citations
JJ Mousseau, MA Perry, MW Bundesmann… - ACS …, 2021 - ACS Publications
Through the application of high-throughput nanoscale optimization, a mild, photocatalyzed, Minisci-like protocol was developed to access highly functionalized 1,3-disubstituted …
Number of citations: 18 pubs.acs.org
J He, G Chen, B Zhang, Y Li, JR Chen, WJ Xiao, F Liu… - Chem, 2020 - cell.com
Sulfones are key structural motifs in pharmaceuticals and agrochemicals, and their synthesis is of paramount importance in organic chemistry. While nucleophilic and electrophilic C(sp …
Number of citations: 64 www.cell.com
DC Salgueiro - 2023 - search.proquest.com
Tuning Reactivity in C(sp3)—C(sp2) Cross-Electrophile Coupling by Daniel C. Salgueiro A dissertation submitted in partial fulf Page 1 Tuning Reactivity in C(sp3)—C(sp2) Cross-…
Number of citations: 0 search.proquest.com

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